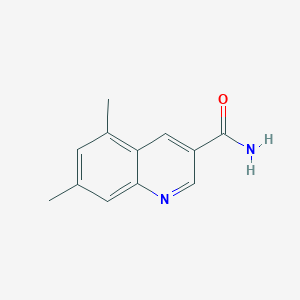
5,7-Dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylquinoline-3-carboxamide is a quinoline derivative known for its diverse biological and chemical properties. Quinoline derivatives are significant in heterocyclic chemistry due to their presence in various natural and synthetic compounds. These compounds exhibit a wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 5,7-Dimethylquinoline-3-carboxamide typically involves the amidation of 5,7-dimethylquinoline-3-carboxylic acid. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 5,7-dimethylquinoline-3-carboxylic acid with an amine under microwave irradiation, resulting in the formation of the desired carboxamide . Industrial production methods may vary, but they generally follow similar principles, utilizing optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5,7-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Scientific Research Applications
5,7-Dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5,7-Dimethylquinoline-3-carboxamide can be compared to other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline-3-carboxamide derivatives: Similar to this compound, these compounds are investigated for their potential as CETP inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinoline derivatives.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5,7-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)10-5-9(12(13)15)6-14-11(10)4-7/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
WIJZWCZCTUGUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















